1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene
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Overview
Description
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes an ethyl group and a methoxyphenyl group, making it a derivative of benzene with specific substituents that influence its chemical behavior and applications.
Preparation Methods
The synthesis of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethyl and methoxyphenyl groups. The azoxy group is then introduced through a series of oxidation and reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the azoxy group to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets through its azoxy group. The compound can undergo electrophilic aromatic substitution, where the azoxy group acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product. The specific pathways and molecular targets depend on the reaction conditions and the presence of other functional groups.
Comparison with Similar Compounds
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene can be compared with other similar compounds, such as:
1-Ethyl-4-methoxybenzene: This compound lacks the azoxy group and has different reactivity and applications.
4-Ethylanisole: Similar to 1-Ethyl-4-methoxybenzene but with a different substitution pattern on the benzene ring.
1,4-Dimethylbenzene: Another benzene derivative with different substituents, leading to distinct chemical properties and uses.
Properties
CAS No. |
32924-15-5 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(4-ethylphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H16N2O2/c1-3-12-4-6-13(7-5-12)16-17(18)14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
JLEQZACKSXNUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Origin of Product |
United States |
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